![molecular formula C9H17NO6S B12289343 (2,2-Dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12289343.png)
(2,2-Dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-[4,5-O-(1-methylethylidene)] Topiramate is a derivative of topiramate, a well-known anticonvulsant drug. The compound is characterized by its unique molecular structure, which includes a sulfamate group and a dioxolane ring.
Métodos De Preparación
The synthesis of Des-[4,5-O-(1-methylethylidene)] Topiramate involves several steps. The starting material is typically a fructopyranose derivative, which undergoes a series of chemical reactions to introduce the sulfamate group and form the dioxolane ring. The reaction conditions often include the use of strong acids or bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .
Industrial production methods for this compound are less commonly documented, as it is primarily used for research purposes. the general principles of organic synthesis, such as purification through recrystallization or chromatography, are likely employed to obtain high-purity samples .
Análisis De Reacciones Químicas
Des-[4,5-O-(1-methylethylidene)] Topiramate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of the original compound.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. .
Aplicaciones Científicas De Investigación
Des-[4,5-O-(1-methylethylidene)] Topiramate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sulfamate groups and dioxolane rings.
Biology: Researchers investigate its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: While not used therapeutically, it serves as a reference compound in the development of new anticonvulsant drugs.
Industry: Its unique chemical properties make it a candidate for various industrial applications, including the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Des-[4,5-O-(1-methylethylidene)] Topiramate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamate group is known to inhibit certain enzymes, while the dioxolane ring can interact with various biological molecules. These interactions lead to changes in cellular processes and can have various biological effects .
Comparación Con Compuestos Similares
Des-[4,5-O-(1-methylethylidene)] Topiramate is unique due to its specific molecular structure. Similar compounds include:
Topiramate: The parent compound, widely used as an anticonvulsant drug.
2,34,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate: Another derivative with similar structural features.
2,3-desisopropylidene topiramate: A related compound with slight structural differences
These compounds share some chemical properties but differ in their specific applications and biological effects.
Propiedades
IUPAC Name |
(2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-8(2)15-7-4-3-5-13-9(7,16-8)6-14-17(10,11)12/h7H,3-6H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSDDGIQDGRFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CCCOC2(O1)COS(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
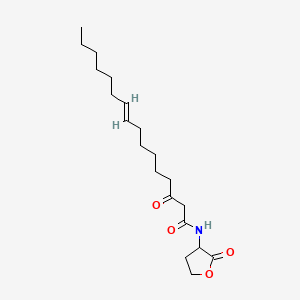

![Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12289283.png)




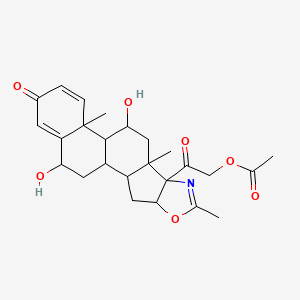
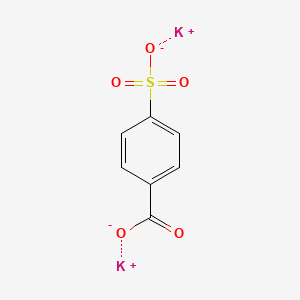
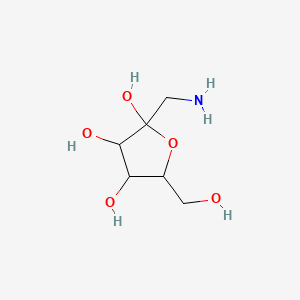
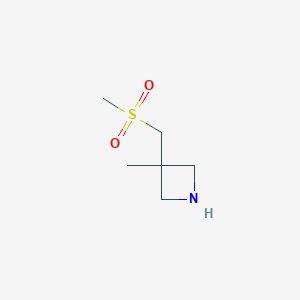
![2-[1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide](/img/structure/B12289324.png)

![Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B12289336.png)
